molecular formula C6H14N2O2S B15275829 N-[2-(cyclopropylamino)ethyl]methanesulfonamide

N-[2-(cyclopropylamino)ethyl]methanesulfonamide

Cat. No.: B15275829
M. Wt: 178.26 g/mol
InChI Key: DXSDGRVBPDSAIO-UHFFFAOYSA-N
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Description

N-[2-(Cyclopropylamino)ethyl]methanesulfonamide is a chemical compound with the CAS Registry Number 1251254-47-3 . It has a molecular formula of C 6 H 14 N 2 O 2 S and a molecular weight of 178.25 g/mol . Its structure can be represented by the SMILES notation CS(=O)(NCCNC1CC1)=O . This product is intended for Research Use Only and is not approved for use in humans or animals. Researchers working with complex organic molecules, such as peptides, often face significant challenges, including the synthesis of highly hydrophobic sequences that have a tendency to aggregate and display low solubility . While the specific research applications and mechanism of action for this compound are not detailed in the available literature, its molecular structure suggests potential utility as a building block or intermediate in organic synthesis and medicinal chemistry research.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-[2-(cyclopropylamino)ethyl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-4-7-6-2-3-6/h6-8H,2-5H2,1H3

InChI Key

DXSDGRVBPDSAIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylamino)ethyl]methanesulfonamide typically involves the reaction of cyclopropylamine with an appropriate ethylating agent, followed by the introduction of the methanesulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and the optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylamino)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(cyclopropylamino)ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The methanesulfonamide group may also play a role in enhancing the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-[2-(cyclopropylamino)ethyl]methanesulfonamide and related methanesulfonamide derivatives, based on the provided evidence:

Compound Name Molecular Formula Average Mass Key Structural Features Potential Applications
This compound C₇H₁₅N₂O₂S ~191.27* Cyclopropylamine substituent; ethyl linker; sulfonamide group Hypothesized GPCR/ion channel modulation (inferred from structural analogs)
N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide C₁₂H₂₁N₃O₂S 271.379 Aromatic toluidine group; ethylamino substituent; sulfonamide Not specified in evidence, but aromaticity suggests possible kinase or receptor targeting
USP Sotalol Related Compound B (N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide) C₁₂H₂₀N₂O₂S·HCl 292.83 Phenyl ring; isopropylamino group; hydrochloride salt Pharmaceutical impurity/reference standard for beta-blockers (e.g., sotalol)
(4-Aminophenyl)-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide C₁₄H₁₇N₃O₂S 291.37 Pyridine ring; 4-aminophenyl group; ethyl linker Potential metal chelation or enzyme inhibition due to pyridine moiety
CAS 176447-94-2 (Phenoxy-linked methanesulfonamide) C₁₈H₂₄N₃O₅S₂ ~438.53* Extended aromatic-phenoxy chain; dual sulfonamide groups Drug synthesis intermediate (e.g., for multivalent ligands or prodrugs)

Note: Mass values marked with * are calculated due to lack of direct evidence.

Key Structural and Functional Differences:

Hydrophilicity: Compounds with charged groups (e.g., hydrochloride salt in Sotalol-related Compound B ) exhibit higher solubility in aqueous media, whereas cyclopropyl-containing derivatives may display moderate lipophilicity.

Pharmacological Implications :

  • The pyridine-containing derivative may engage in π-π stacking or hydrogen bonding, useful in enzyme inhibition.
  • Sotalol-related compounds are tied to beta-blocker activity, suggesting that structural analogs with cyclopropyl groups could explore similar cardiac applications.

Synthetic Complexity: The phenoxy-linked compound (CAS 176447-94-2) has a more complex synthesis pathway due to its extended chain and dual sulfonamides, whereas the cyclopropyl derivative’s simplicity may favor scalable production.

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